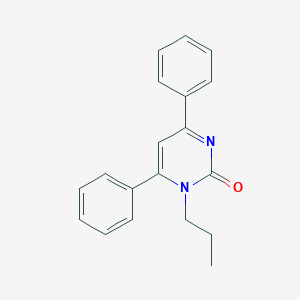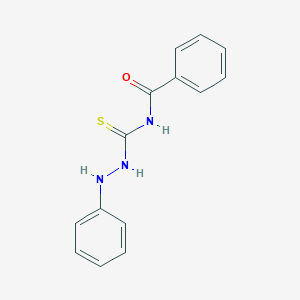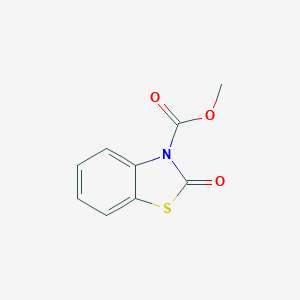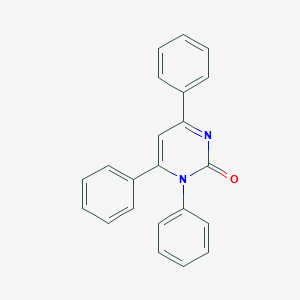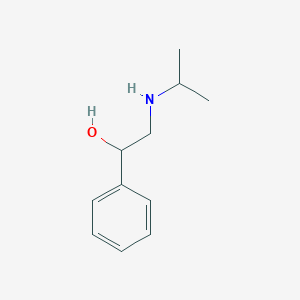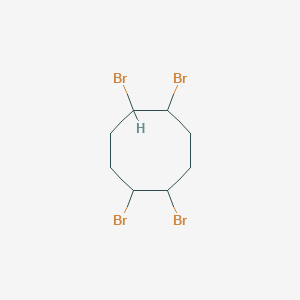
1,2,5,6-Tetrabromocyclooctane
Overview
Description
1,2,5,6-Tetrabromocyclooctane is a brominated flame retardant (BFR) and an environmental contaminant . It has a molecular formula of C8H12Br4 .
Molecular Structure Analysis
The molecular formula of 1,2,5,6-Tetrabromocyclooctane is C8H12Br4 . The average mass is 427.797 Da and the monoisotopic mass is 423.767212 Da .Physical And Chemical Properties Analysis
1,2,5,6-Tetrabromocyclooctane has a density of 2.1±0.1 g/cm3, a boiling point of 364.2±42.0 °C at 760 mmHg, and a flash point of 169.3±22.6 °C . It also has a molar refractivity of 68.0±0.3 cm3 .Scientific Research Applications
Environmental Sciences
1,2,5,6-Tetrabromocyclooctane (TBCO) and hexabromocyclododecane (HBCD) are both cycloaliphatic brominated flame retardants . With the ban on production and the restriction on use of HBCD, TBCO is expected to become a potential substitute . This raises concerns about its ecological and environmental impact .
Method of Application
TBCO is usually detected by gas chromatography-mass spectrometry (GC-MS) . It has been detected in air, soil, sediment, and organisms, and has shown bioaccumulation, biotoxicity, and isomer-specific biodegradation .
Results or Outcomes
The current limited studies on TBCO in the environment and organisms are mainly focused on aquatic ecosystems . There is very little understanding of the biological enrichment, biomagnification in the food chain, and toxicological effects of TBCO in terrestrial ecosystems . Whether TBCO has environmental persistence and long-range transport potential remains controversial .
Toxicology
TBCO is an endocrine disrupting chemical (EDC) . Exposure of fishes to EDCs during early development can induce multigenerational and transgenerational effects on reproduction .
Method of Application
Sexually mature fish (F0 generation) were fed either a control diet or a low (40.6 μg/g) or high (1034.4 μg/g) diet containing TBCO, and three generations of embryos were reared to determine reproductive performance using a standard 21-day reproduction assay .
Results or Outcomes
Concentrations of TBCO in eggs (F1 generation) from F0 fish given the low and high diets were 711.3 and 2535.5 ng/g wet weight, respectively . Cumulative fecundity of the F1 generation in the low and high treatment were reduced by 33.9% and 33.3%, respectively, compared to the control . In the F2 generation, cumulative fecundity of the low treatment returned to the level of the controls, but the high treatment was decreased by 29.8% . There was no decrease in cumulative fecundity in the F3 generation compared to the controls .
It’s important to note that the current studies on TBCO in the environment and organisms are mainly focused on aquatic ecosystems . There is very little understanding of the biological enrichment, biomagnification in the food chain, and toxicological effects of TBCO in terrestrial ecosystems . Whether TBCO has environmental persistence and long-range transport potential remains controversial .
In order to comprehensively evaluate the ecological and health risks of TBCO, it is essential to explore the environmental interfacial migration, transformation, bioaccumulation and toxicological effects of TBCO, especially in the terrestrial system at the levels of diastereomer and enantiomer .
It’s important to note that the current studies on TBCO in the environment and organisms are mainly focused on aquatic ecosystems . There is very little understanding of the biological enrichment, biomagnification in the food chain, and toxicological effects of TBCO in terrestrial ecosystems . Whether TBCO has environmental persistence and long-range transport potential remains controversial .
In order to comprehensively evaluate the ecological and health risks of TBCO, it is essential to explore the environmental interfacial migration, transformation, bioaccumulation and toxicological effects of TBCO, especially in the terrestrial system at the levels of diastereomer and enantiomer .
Future Directions
properties
IUPAC Name |
1,2,5,6-tetrabromocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXIANUDLLFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C1Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052750 | |
| Record name | 1,2,5,6-Tetrabromocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5,6-Tetrabromocyclooctane | |
CAS RN |
3194-57-8 | |
| Record name | 1,2,5,6-Tetrabromocyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctane, 1,2,5,6-tetrabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3194-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,5,6-Tetrabromocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6-Tetrabromocyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



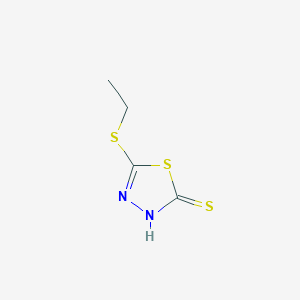

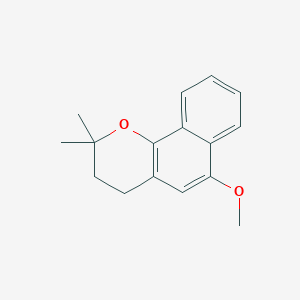
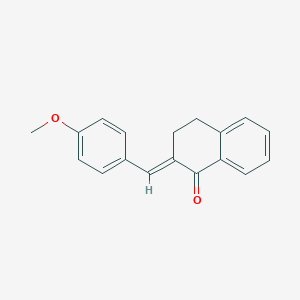
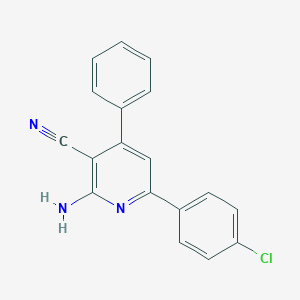
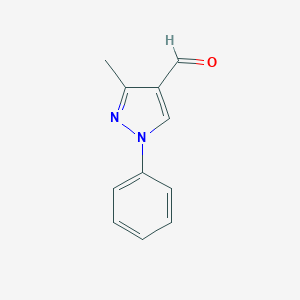
![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
